Isotope Dilution Mass SpectrometryQuantitative BioanalysisInternal Standard
Unlabeled or single-labeled decanoic acid standards fail in isotope dilution MS due to insufficient mass shift or chromatographic mismatch. (1,2-13C2)Decanoic acid solves this with a definitive +2 Da mass shift and 99 atom% ¹³C isotopic purity, enabling accurate quantitation in complex matrices.
• +2 Da molecular ion shift unambiguously separates analyte from endogenous background
• Co-elutes exactly with unlabeled decanoic acid, critical for robust LC-MS/MS validation
• 99 atom% ¹³C purity ensures low LLOQ and high precision in IDMS workflows
• Dual ¹³C labeling tracks carboxyl-end fate in β-oxidation and stable isotope-resolved metabolomics
Molecular FormulaC10H20O2
Molecular Weight174.25 g/mol
CAS No.287111-30-2
Cat. No.B129247
⚠ Attention: For research use only. Not for human or veterinary use.
(1,2-13C2)Decanoic acid (synonyms: Decanoic acid-1,2-13C2, Capric acid-1,2-13C2) is a stable isotope-labeled saturated medium-chain fatty acid (C10:0) with the molecular formula C8¹³C2H20O2 and a molecular weight of 174.25 g/mol . This compound is specifically synthesized with carbon-13 atoms substituted at both the carboxyl carbon (C1) and the adjacent alpha carbon (C2) of the decanoic acid backbone . The compound is supplied as a solid at room temperature with a melting point of 30–32 °C and a boiling point of 268–270 °C, and it is commercially available at an isotopic purity of 99 atom % ¹³C . As a dual ¹³C-labeled analog, it is employed primarily as an internal standard and metabolic tracer in mass spectrometry and nuclear magnetic resonance workflows to track lipid metabolism, fatty acid oxidation, and for accurate quantitation in complex biological matrices [1].
1
Dual 13C2-labeled internal standard for isotope dilution mass spectrometry (IDMS) quantitation workflows
2
Co-elution with unlabeled analyte supports matrix-effect correction in LC-MS/MS bioanalysis
3
Defined physical constants enable gravimetric standard preparation for calibration curves
[1] Andersen, G., Bürgi, J., Luginbühl, B., et al. (2021). Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply. Molecular Brain, 14, 132. View Source
(1,2-13C2)Decanoic Acid vs. Unlabeled & Singly Labeled Forms
Generic substitution of (1,2-13C2)decanoic acid with unlabeled decanoic acid, single‑site ¹³C‑labeled variants, or deuterated analogs fails in analytical workflows that demand precise quantitation and unequivocal tracing of the carboxyl‑end metabolism. Unlabeled decanoic acid (CAS 334‑48‑5) offers no mass shift, preventing its use as an internal standard for isotope dilution mass spectrometry (IDMS) . While decanoic‑1‑¹³C acid (CAS 84600‑66‑8) provides a nominal M+1 mass shift, its isotopic envelope is limited to monitoring only the carboxyl group, thereby missing oxidative cleavage events that generate distinct M+1 and M+2 fragments from the C1–C2 bond . In contrast, the 1,2‑¹³C₂ labeling yields a clear +2 Da mass shift in the molecular ion and characteristic M+2 signature fragments, enabling unambiguous distinction between substrate oxidation, elongation, and dilution by endogenous unlabeled pools [1]. The isotopic purity of 99 atom % ¹³C is essential for accurate absolute quantitation in IDMS; lower purity standards compromise detection limits and introduce systematic error . Furthermore, deuterated analogs (e.g., decanoic‑d₁₉) can exhibit altered chromatographic retention times due to the reverse isotope effect, whereas ¹³C₂‑labeled decanoic acid co‑elutes precisely with the unlabeled analyte, a prerequisite for robust LC–MS/MS quantitation [2].
Target
(1,2-13C2)Decanoic acid
+2 Da mass shift with 99 atom% 13C enables unambiguous IDMS and tracer discrimination
Substitute risk
Unlabeled decanoic acid
No mass shift; may not support isotope dilution quantitation or tracer resolution
Target
Dual 13C2 labeling
M+2 signature tracks carboxyl-end fate; fragments retain +2 Da shift through β-oxidation
Substitute risk
Decanoic-1-13C acid (M+1)
Single M+1 shift may miss C1–C2 cleavage events; isotopologue discrimination may be limited
Target
Co-elution fidelity
Negligible retention shift ensures consistent matrix-effect correction across the peak
Substitute risk
Perdeuterated decanoic acid (d19)
Reverse isotope effect may shift retention; differential ion suppression may affect quantitation
[1] Mingrone, G., De Gaetano, A., Greco, A. V., et al. (1999). Reversibility of insulin resistance in obese diabetic patients: role of plasma lipids. Diabetologia, 42(3), 342–347. View Source
[2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. View Source
(1,2-13C2)Decanoic Acid: Comparative Evidence
Superior Isotopic Purity for IDMS
(1,2-13C2)Decanoic acid is supplied at a certified isotopic purity of 99 atom % ¹³C, establishing a definitive +2 Da mass shift relative to unlabeled decanoic acid . In contrast, unlabeled decanoic acid (CAS 334-48-5) offers no mass shift, rendering it completely unusable as an internal standard for isotope dilution mass spectrometry (IDMS) . The high isotopic enrichment of the labeled compound minimizes isotopic crosstalk and ensures linear, accurate quantitation across a wide dynamic range in complex matrices.
Isotopic Purity for IDMSReported
99 atom% 13C
Supports IDMS accuracy and linear quantitation
Supplier-certified purity; verify by COA for method validation
Isotope Dilution Mass SpectrometryQuantitative BioanalysisInternal Standard
Approximately 98 percentage points higher ¹³C enrichment
Conditions
Certified isotopic purity by vendor (Sigma-Aldrich) for use in mass spectrometry
Why This Matters
This purity is essential for accurate isotope dilution mass spectrometry (IDMS), where the labeled analog serves as the internal standard to correct for matrix effects and recovery losses.
Isotope Dilution Mass SpectrometryQuantitative BioanalysisInternal Standard
Dual Mass Shift for Metabolic Tracing
The dual ¹³C-labeling of (1,2-13C2)decanoic acid yields a nominal mass shift of M+2 (observed as +2 Da in the molecular ion), which is resolvable from the natural abundance ¹³C envelope . In comparison, decanoic-1-13C acid (CAS 84600-66-8) provides only an M+1 mass shift, limiting its ability to distinguish between unlabeled and labeled pools in tracer studies . The M+2 signature of the 1,2-13C₂ compound allows for unambiguous tracking of the carboxyl-end of the fatty acid during β-oxidation and other metabolic transformations, as fragments containing the labeled carbons retain the +2 Da shift.
Mass Shift for TracingReported
Target: M+2 (+2 Da) — dual 13C2 labeling
Comparator: M+1 — decanoic-1-13C acid
Enables isotopologue discrimination from natural abundance background
Additional +1 Da shift over singly labeled analog; review in MS full-scan context
M+2 (observed as +2 Da shift relative to unlabeled decanoic acid)
Comparator Or Baseline
Decanoic-1-13C acid (CAS 84600-66-8): M+1 mass shift
Quantified Difference
An additional +1 Da shift, enabling discrimination of the ¹³C₂ isotopologue
Conditions
Mass spectrometry detection (full-scan or selected ion monitoring)
Why This Matters
This distinct M+2 shift is critical for resolving the labeled compound from both the unlabeled matrix and from singly labeled metabolites that may arise from natural abundance ¹³C or other tracers.
As a ¹³C-labeled analog, (1,2-13C2)decanoic acid exhibits physicochemical properties nearly identical to those of the unlabeled compound, ensuring co-elution in reversed-phase liquid chromatography [1]. In contrast, perdeuterated decanoic acid (decanoic-d₁₉) often displays a slight chromatographic shift (earlier retention) due to the reverse isotope effect [2]. This chromatographic fidelity eliminates differential matrix effects and ionization suppression between the analyte and its internal standard, thereby improving the precision and accuracy of quantitative LC-MS/MS assays.
Co-Elution FidelityClass-level
Target: co-elution — negligible retention shift
Comparator: perdeuterated d19 — reported 1–3 s shift
Supports consistent matrix-effect correction in LC-MS/MS
Class-level inference for 13C vs D-labeled ISTD; verify under method conditions
LC-MS/MSInternal StandardMatrix Effects
Evidence Dimension
Chromatographic Retention Time Shift vs. Unlabeled Analyte
Perdeuterated decanoic acid (decanoic-d₁₉): reported to exhibit a small but measurable retention time shift [2]
Quantified Difference
Negligible shift for ¹³C₂-labeled compound vs. potentially 1–3 seconds shift for D-labeled analog
Conditions
Reversed-phase LC coupled with electrospray ionization MS
Why This Matters
Co-elution is required for accurate correction of matrix effects in LC-MS/MS; a retention time offset can lead to differential ion suppression and compromised quantitation.
LC-MS/MSInternal StandardMatrix Effects
[1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. View Source
[2] Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards—A solution to minimize matrix effects in LC–MS/MS bioanalysis? Journal of Chromatography B, 879(13–14), 1003–1010. View Source
Defined Physical Properties for QC
(1,2-13C2)Decanoic acid exhibits a density of 0.903 g/mL at 25 °C and a molecular weight of 174.25 g/mol . These values differ measurably from those of unlabeled decanoic acid (molecular weight 172.27 g/mol) and decanoic-1-13C acid (density 0.898 g/mL, molecular weight 173.26 g/mol) . The defined physical constants serve as quality control metrics for confirming isotopic enrichment and for the accurate gravimetric preparation of standard solutions.
Physical Properties for QCSpecification review
MW 174.25 g/mol · Density 0.903 g/mL (25 °C)
Confirms isotopic enrichment for gravimetric preparation
Differs from unlabeled (MW 172.27) and 1-13C analog (MW 173.26); verify per lot
MW increase of 1.98 g/mol (≈2 Da) vs. unlabeled; Density higher by 0.005 g/mL vs. 1-13C analog
Conditions
Standard laboratory conditions as per vendor specifications
Why This Matters
These distinct properties confirm isotopic enrichment and enable precise gravimetric preparation of standard solutions, which is fundamental for generating accurate calibration curves.
In IDMS workflows, (1,2-13C2)decanoic acid is the superior internal standard over unlabeled decanoic acid or singly ¹³C-labeled variants due to its 99 atom % ¹³C purity and distinct +2 Da mass shift . This enables accurate correction for matrix effects, ion suppression, and extraction recovery, achieving lower limits of quantitation (LLOQ) in complex matrices such as plasma, serum, or milk [1]. The compound co-elutes precisely with the analyte, fulfilling a critical requirement for robust LC–MS/MS method validation [2].
Metabolic Flux Analysis of β-Oxidation
For stable isotope-resolved metabolomics (SIRM) and metabolic flux analysis, (1,2-13C2)decanoic acid provides an unequivocal tracer for the carboxyl‑end fate of decanoic acid during β‑oxidation . The dual labeling yields diagnostic M+2 isotopologues of downstream metabolites (e.g., acetyl‑CoA, ketone bodies, TCA cycle intermediates) that are unambiguously distinguishable from the natural abundance ¹³C background and from other ¹³C‑tracers, allowing for precise calculation of flux rates and pathway contributions [1].
Custom ¹³C₂-Labeled Lipid Synthesis
As a precursor building block, (1,2-13C2)decanoic acid can be esterified to synthesize uniformly or positionally labeled triacylglycerols and phospholipids . These custom‑synthesized labeled lipids are then administered in animal or human tracer studies to investigate dietary fat absorption, chylomicron metabolism, and tissue‑specific fatty acid uptake [1]. The defined 1,2-¹³C₂ labeling ensures that the tracer signal is retained in the sn‑1 or sn‑3 positions of the glycerol backbone following digestion and re‑esterification.
Application
Selection Property
Validation Focus
IDMS bioanalytical quantitation
Dual 13C2 labeling with high isotopic enrichment
Matrix-effect correction and LLOQ validation review
Metabolic flux analysis of β-oxidation
M+2 mass shift for carboxyl-end tracing
Isotopologue discrimination in downstream metabolites
Labeled lipid synthesis for tracer studies
Positional 1,2-13C2 labeling for esterification
Tracer retention in triacylglycerol and phospholipid products
[1] Andersen, G., Bürgi, J., Luginbühl, B., et al. (2021). Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply. Molecular Brain, 14, 132. View Source
[2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.